Technical Guide: 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine
Technical Guide: 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine
Abstract
This technical guide provides a comprehensive analysis of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine (CAS: 1394688-94-8), a high-value heterocyclic building block in modern drug discovery. By bridging the structural rigidity of the azetidine ring with the physicochemical modulation of the trifluoromethoxy group, this scaffold offers unique advantages in optimizing pharmacokinetic profiles. This document details its chemical properties, a robust modular synthesis protocol via Negishi cross-coupling, and its strategic application in structure-activity relationship (SAR) campaigns.
Introduction: The Strategic Scaffold
In the pursuit of novel therapeutics, the "escape from flatland" initiative has elevated saturation-rich heterocycles like azetidine over their planar counterparts. 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine represents a convergence of two powerful medicinal chemistry trends:
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Conformational Restriction: The four-membered azetidine ring introduces significant ring strain (~25 kcal/mol) and distinct vector orientation compared to pyrrolidines or piperidines, often improving metabolic stability and selectivity.
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Fluorine Modulation: The trifluoromethoxy (-OCF₃) group, often termed "Magic Methoxy," acts as a lipophilic, metabolically stable bioisostere. It resists oxidative metabolism while modulating the pKa and membrane permeability of the parent molecule.
Chemical Profile
| Property | Data |
| Chemical Name | 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine |
| CAS Number | 1394688-94-8 |
| Molecular Formula | C₁₁H₁₂F₃NO |
| Molecular Weight | 231.22 g/mol (Free Base) |
| Common Salt Form | Hydrochloride (CAS: 1394688-94-8 refers to HCl salt often) |
| LogP (Predicted) | ~2.1 (Modulate by salt formation) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (N, O, F) |
| Physical State | White to off-white solid (HCl salt) |
Strategic Synthesis: A Modular Approach
While classical routes to azetidines involve ring closure of amino-alcohols, modern drug discovery demands modularity. The most robust pathway for introducing complex benzyl substituents at the 3-position is Negishi Cross-Coupling . This method allows for the convergent assembly of the pre-formed azetidine ring and the functionalized aryl halide.
Retrosynthetic Analysis
The logic follows a disconnection at the C3-benzylic bond, separating the molecule into a nucleophilic benzyl fragment and an electrophilic azetidine core (or vice versa).
Figure 1: Retrosynthetic disconnection strategy utilizing organozinc chemistry.
Detailed Protocol: Negishi Cross-Coupling
This protocol maximizes yield and minimizes side reactions (e.g., β-hydride elimination).
Reagents:
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Substrate A: tert-Butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine).
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Substrate B: 4-(Trifluoromethoxy)benzyl bromide.
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Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos.
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Activator: Zinc dust (activated with 1,2-dibromoethane/TMSCl).
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Solvent: Anhydrous THF or DMA.
Step-by-Step Methodology:
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Preparation of Organozinc Reagent (Fragment B):
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In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust (1.5 equiv) in anhydrous THF.
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Add 4-(Trifluoromethoxy)benzyl bromide (1.1 equiv) dropwise at 0°C.
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Allow to warm to room temperature (RT) and stir for 2 hours. Formation of the zincate is confirmed by the disappearance of the benzyl bromide (TLC/GC-MS).
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Cross-Coupling Reaction:
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In a separate vessel, dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) and Pd(dppf)Cl₂ (5 mol%) in THF.
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Transfer the supernatant organozinc solution (prepared in Step 1) via cannula to the azetidine solution.
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Heat the mixture to 60°C for 12–16 hours under Argon.
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Checkpoint: Monitor consumption of the iodoazetidine.
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Work-up and Purification:
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Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).
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Dry organic layers over Na₂SO₄, filter, and concentrate.[1]
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Purify the N-Boc intermediate via flash column chromatography (Hexanes/EtOAc gradient).
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Deprotection (Salt Formation):
Medicinal Chemistry Applications
The "Magic Methoxy" Effect
The trifluoromethoxy group is superior to a methoxy group in metabolic stability. The C-F bonds withdraw electron density, preventing the O-dealkylation that typically degrades methoxy-substituted drugs.
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Lipophilicity: Increases LogP by ~1.04 units compared to H, enhancing blood-brain barrier (BBB) penetration.
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Conformation: The O-CF₃ bond prefers an orthogonal orientation relative to the aromatic ring, potentially accessing unique binding pockets.
Azetidine as a Bioisostere
Replacing a piperidine or pyrrolidine with an azetidine often results in:
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Lower Basicity: The pKa of the azetidine nitrogen is typically lower than that of pyrrolidine, reducing lysosomal trapping.
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Vector Change: The bond angles in the four-membered ring alter the exit vector of substituents, allowing fine-tuning of ligand-receptor interactions.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR optimization logic using the azetidine scaffold.
Handling and Safety
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Hazard Identification: Irritant to eyes, respiratory system, and skin.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic.
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Disposal: Dispose of as hazardous chemical waste. Do not release into drains.
References
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Negishi Cross-Coupling Methodology
- Title: "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides"
- Source: ResearchG
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URL: [Link]
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Azetidine Synthesis & Properties
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Trifluoromethoxy Group in Medicinal Chemistry
- Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Source: MDPI / PubMed
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URL: [Link]
- Compound Data Source: Title: "3-(4-(Trifluoromethoxy)benzyl)azetidine hydrochloride Product Page" Source: BLD Pharm
